molecular formula C6H14Cl2N4 B1441332 2-(4-ethyl-4H-1,2,4-triazol-3-yl)ethan-1-amine dihydrochloride CAS No. 1305711-88-9

2-(4-ethyl-4H-1,2,4-triazol-3-yl)ethan-1-amine dihydrochloride

Cat. No. B1441332
CAS RN: 1305711-88-9
M. Wt: 213.11 g/mol
InChI Key: JVLCQIDUCMEURJ-UHFFFAOYSA-N
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Description

2-(4-ethyl-4H-1,2,4-triazol-3-yl)ethan-1-amine dihydrochloride is a chemical compound with the molecular formula C6H14Cl2N4. It has a molecular weight of 213.11 .


Molecular Structure Analysis

The molecular structure of 1,2,4-triazole derivatives has been the subject of numerous studies due to their wide range of biological activities. The 1,2,4-triazole ring is a versatile scaffold in medicinal chemistry, capable of forming hydrogen bonds with different targets, which can improve pharmacokinetics, pharmacological, and toxicological properties .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-(4-ethyl-4H-1,2,4-triazol-3-yl)ethan-1-amine dihydrochloride include a molecular weight of 213.11 . Additional properties such as melting point, boiling point, and density were not available in the retrieved data.

Scientific Research Applications

Anticancer Agent Development

1,2,4-Triazole derivatives: , including the structure of the compound , have been extensively studied for their potential as anticancer agents. These compounds can form hydrogen bonds with various targets, potentially improving pharmacokinetics and pharmacological properties . For instance, some derivatives have shown promising cytotoxic activity against cancer cell lines like MCF-7, Hela, and A549, indicating their potential use in chemotherapy .

Antimicrobial Activities

The triazole ring system is known for its antimicrobial properties. Research has shown that certain 1,2,4-triazole derivatives exhibit good to moderate activities against various microorganisms. This suggests that our compound could be synthesized into derivatives with potential use in treating local and systemic fungal infections, which are significant concerns in immunocompromised patients .

Enzyme Inhibition

Triazole derivatives have been identified as inhibitors of various enzymes, such as the aromatase enzyme. Molecular docking studies suggest that these compounds can bind effectively in the enzyme’s pocket, potentially leading to the development of new drugs for diseases where enzyme inhibition is beneficial .

Agricultural Chemicals

The triazole ring is also present in many agricultural chemicals , particularly fungicides. The ability of triazole compounds to inhibit cytochrome P-450-dependent 14α-demethylation of lanosterol makes them effective in protecting crops against fungal pathogens .

Future Directions

The future directions of research involving 2-(4-ethyl-4H-1,2,4-triazol-3-yl)ethan-1-amine dihydrochloride and similar compounds likely involve further exploration of their biological activities and potential applications in medicine and other fields. The 1,2,4-triazole scaffold is an area of active research due to its versatility and wide range of biological activities .

properties

IUPAC Name

2-(4-ethyl-1,2,4-triazol-3-yl)ethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N4.2ClH/c1-2-10-5-8-9-6(10)3-4-7;;/h5H,2-4,7H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVLCQIDUCMEURJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=NN=C1CCN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-ethyl-4H-1,2,4-triazol-3-yl)ethan-1-amine dihydrochloride

CAS RN

1305711-88-9
Record name 2-(4-ethyl-4H-1,2,4-triazol-3-yl)ethan-1-amine dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-ethyl-4H-1,2,4-triazol-3-yl)ethan-1-amine dihydrochloride
Reactant of Route 2
2-(4-ethyl-4H-1,2,4-triazol-3-yl)ethan-1-amine dihydrochloride
Reactant of Route 3
2-(4-ethyl-4H-1,2,4-triazol-3-yl)ethan-1-amine dihydrochloride
Reactant of Route 4
2-(4-ethyl-4H-1,2,4-triazol-3-yl)ethan-1-amine dihydrochloride
Reactant of Route 5
2-(4-ethyl-4H-1,2,4-triazol-3-yl)ethan-1-amine dihydrochloride
Reactant of Route 6
2-(4-ethyl-4H-1,2,4-triazol-3-yl)ethan-1-amine dihydrochloride

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